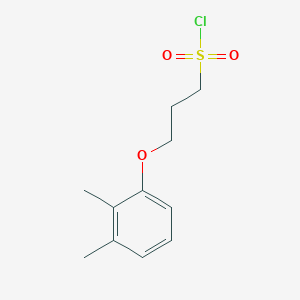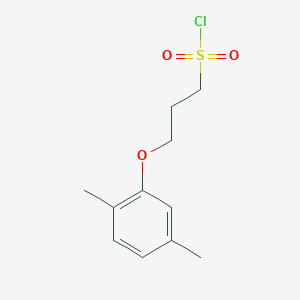![molecular formula C36H26N2 B1427245 N-(4-(9-Phényl-9H-carbazol-3-yl)phényl)-[1,1'-biphényl]-4-amine CAS No. 1160294-96-1](/img/structure/B1427245.png)
N-(4-(9-Phényl-9H-carbazol-3-yl)phényl)-[1,1'-biphényl]-4-amine
Vue d'ensemble
Description
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C36H26N2 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diodes organiques électroluminescentes (OLED)
Ce composé peut être utilisé dans la formation d'OLED, qui sont utilisées pour créer des écrans d'affichage numériques. Les OLED sont connues pour leurs avantages par rapport aux LED traditionnelles, telles qu'une luminosité plus élevée, un temps de réponse plus rapide et une flexibilité .
Applications électrochimiques
En tant que molécule donneur, elle contribue au développement de nouveaux colorants donneur-π-accepteur. Ces colorants sont importants pour leur utilisation dans des applications électrochimiques, notamment les cellules solaires et les capteurs .
Matériaux hôtes bipolaires
Dans le domaine des dispositifs organiques électroluminescents phosphorescents, ce composé a été utilisé comme matériau hôte bipolaire. Il permet d'atteindre une luminance et une efficacité élevées dans ces dispositifs .
Synthèse de dérivés de la fluorène-2-amine
Le composé est également impliqué dans la synthèse de dérivés spécifiques de la fluorène-2-amine, qui ont des applications potentielles dans divers domaines, notamment la science des matériaux et les produits pharmaceutiques .
Dérivés d'acide boronique
Il sert de précurseur à la création de dérivés d'acide boronique essentiels dans les réactions de couplage croisé utilisées en synthèse organique .
Dérivés de carbazole
Les dérivés de carbazole ont un large éventail d'applications, notamment dans le développement de produits pharmaceutiques et en tant qu'intermédiaires dans les processus de synthèse organique .
Mécanisme D'action
Target of Action
The primary target of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine, also known as 3-[4-(4-Biphenylylamino)phenyl]-9-phenylcarbazole, is the organic light-emitting diode (OLED) structure . This compound is an electron-rich material, which makes it a suitable hole-transport and hole-injection material in OLEDs .
Mode of Action
This compound interacts with its target by improving the hole mobility of the polymer-based hole transport layer . It has a high hole mobility of 5.43 × 10^-5 cm^2 V^-1 s^-1 . This high hole mobility leads to a lower driving voltage of the device, better efficiency, and higher external quantum efficiency (EQE) due to exciplex formation .
Biochemical Pathways
The compound affects the biochemical pathways related to the operation of OLEDs. It contributes to the formation of exciplexes in the emissive layer (EML), which improves the device’s efficiency . It also enhances the device lifetimes when combined with Ir(piq)2(acac) to act as an electron scavenger layer .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, we can discuss the compound’s properties that affect its bioavailability in OLEDs. The compound is a morphologically stable material with a glass transition temperature (Tg) of 125 °C and a decomposition temperature (Td) of 375 °C . These properties ensure its stability and longevity in the device.
Result of Action
The result of the compound’s action is the improved performance of OLEDs. It increases the hole transport mobility, lowers the driving voltage, enhances efficiency, and extends device lifetimes . It also contributes to the production of green, red, and white light in phosphorescent OLEDs (PhOLEDs) due to its large band gap (Eg = 3.1 eV) .
Propriétés
IUPAC Name |
4-phenyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N2/c1-3-9-26(10-4-1)27-15-20-30(21-16-27)37-31-22-17-28(18-23-31)29-19-24-36-34(25-29)33-13-7-8-14-35(33)38(36)32-11-5-2-6-12-32/h1-25,37H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJQVZDUZXMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160294-96-1 | |
| Record name | 3-[4-(4-Biphenylylamino)phenyl]-9-phenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


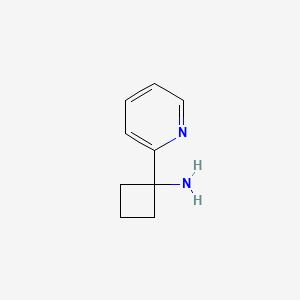
![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)
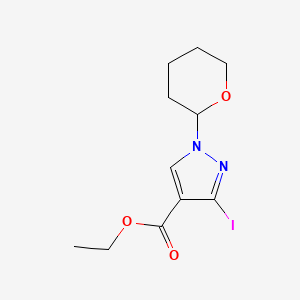
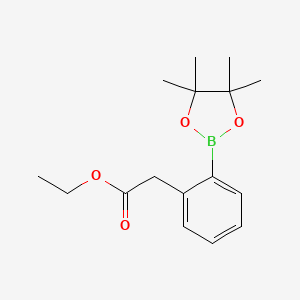
![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)
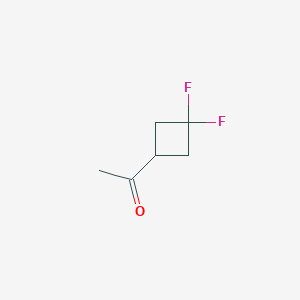

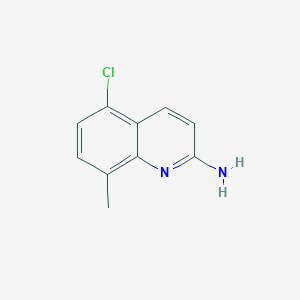

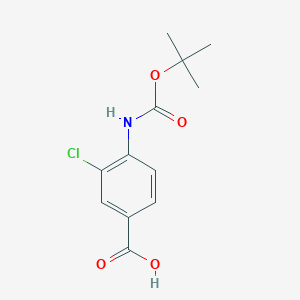
![2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid](/img/structure/B1427179.png)
